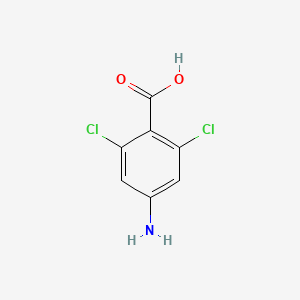

![molecular formula C6H5N3O B3178317 1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 49834-67-5](/img/structure/B3178317.png)

1H-pyrazolo[3,4-b]pyridin-4-ol

Overview

Description

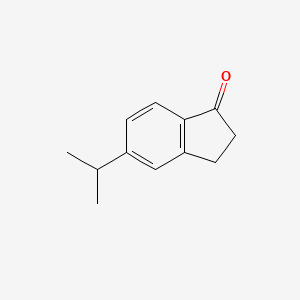

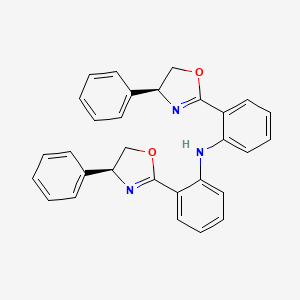

1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound with the molecular weight of 135.13 . It is a solid substance and is stored in a dry environment at 2-8°C . The IUPAC name for this compound is 3H-pyrazolo[3,4-b]pyridin-4-ol .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives has been extensively studied . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridin-4-ol consists of a pyrazole ring fused with a pyridine ring . It can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridin-4-ol are diverse and have been the subject of numerous studies . The reactions are often categorized based on the method used to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

1H-pyrazolo[3,4-b]pyridin-4-ol is a solid substance with a molecular weight of 135.13 . It is stored in a dry environment at 2-8°C .Scientific Research Applications

Synthesis and Diverse Applications

1H-Pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridin-4-ol, are heterocyclic compounds with two tautomeric forms: 1H- and 2H-isomers. These compounds have diverse substituents at positions N1, C3, C4, C5, and C6, and their synthesis can start from a preformed pyrazole or pyridine. They have significant biomedical applications, showcasing the versatility of these compounds in scientific research (Donaire-Arias et al., 2022).

Inhibitor Properties

1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) is a potent inhibitor of CDK1/CDK2 and acts as a cytotoxic agent in cells, blocking cell cycle progression and inducing apoptosis. This illustrates its potential in cancer research and therapy (Misra et al., 2003).

Environment-Friendly Synthesis

The synthesis of 1H-Pyrazolo[3,4-b]pyridine can be achieved using methods like reduction, oxidation, oximation, and cyclization, starting from 2-chloronicotinic acid. This process is advantageous due to its simplicity, low cost, and eco-friendliness, suitable for large-scale production (Huang Bin & Zha Zhenglin, 2011).

Medicinal Chemistry Applications

A computational study identified 1H-pyrazolo[3,4-c]pyridin-5-ol and 2,6-naphthyridin-3-ol as valuable heteroaromatic ring systems for medicinal chemistry. Robust synthetic protocols for these compounds have been developed, highlighting their potential in the field (Júnior et al., 2016).

Pharmaceutical Research

1H-Pyrazolo[3,4-b]pyridine-phosphoramidate compounds have shown significant antileishmanial activity against Leishmania amazonensis promastigotes. This discovery is pivotal in the development of new drugs for treating leishmaniasis (Medeiros et al., 2017).

Kinase-Focused Library Development

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a variant of these compounds, are attractive for drug-discovery, especially for ATP competitive binding to kinase enzymes. This has implications in cancer drug target screening (Smyth et al., 2010).

Safety and Hazards

properties

IUPAC Name |

1,7-dihydropyrazolo[3,4-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWCKMMKPOGURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazolo[3,4-b]pyridin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

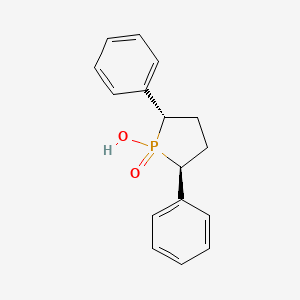

![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid](/img/structure/B3178296.png)

![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)